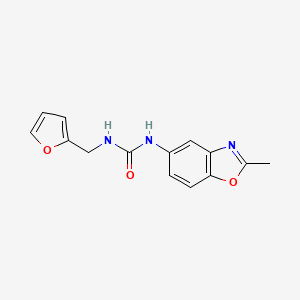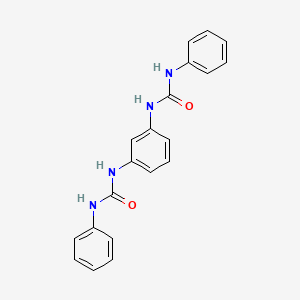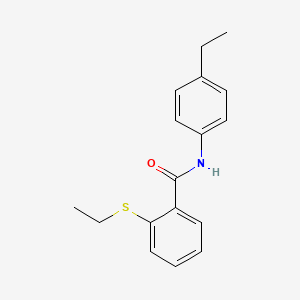METHANONE](/img/structure/B5838845.png)
[4-(2-METHYLBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-METHYLBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 2-methylbenzyl group and a naphthylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 2-methylbenzyl chloride with piperazine to form 4-(2-methylbenzyl)piperazine. This intermediate is then reacted with 1-naphthylmethanone under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the benzyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the naphthylmethanone moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and naphthyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry: In chemistry, 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: It has been studied for its interactions with adrenergic receptors, which are important targets for treating cardiovascular and neurological disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its structural features allow for modifications that can enhance the performance of these materials.
作用机制
The mechanism of action of 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
- 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE
- (3-METHOXYPHENYL)[4-(2-METHYLBENZYL)-1-PIPERAZINYL]METHANONE
- 4-(4-METHYLBENZYL)-1-PIPERAZINYLMETHANONE
Uniqueness: The uniqueness of 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable candidate for targeted drug development and other applications.
属性
IUPAC Name |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-18-7-2-3-9-20(18)17-24-13-15-25(16-14-24)23(26)22-12-6-10-19-8-4-5-11-21(19)22/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBDHBBOZNGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-Dimethylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5838763.png)

![6-(1,1,2,2,2-pentafluoroethyl)-3,5-dihydro-1H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B5838784.png)

![2-BROMO-N~1~-[4-({2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE](/img/structure/B5838794.png)
![4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5838799.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5838810.png)
![N-[3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5838815.png)
![1-(3-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5838825.png)
![2-(3,4-dimethoxyphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B5838829.png)

![2-(1-naphthyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5838852.png)
![N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5838863.png)
![2-[4-[(4-Acetamidobenzoyl)amino]phenyl]acetic acid](/img/structure/B5838870.png)
